

SPG302: A Novel Synaptic Regenerative Approach for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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An In-depth Technical Guide on the Mechanism of Action and Preclinical/Clinical Evaluation of **SPG302**

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease (AD) represent a significant and growing unmet medical need. A common pathological hallmark of these devastating conditions is the progressive loss of synapses, the crucial connections between neurons that underpin cognitive and motor function. **SPG302**, a first-in-class, orally bioavailable small molecule, is a novel therapeutic candidate designed to directly address this synaptic loss by promoting the regeneration of functional glutamatergic synapses. This document provides a comprehensive overview of the mechanism of action, preclinical evidence, and clinical trial data for **SPG302**, highlighting its potential as a transformative therapy for a range of neurodegenerative disorders.

Core Mechanism of Action: Synaptic Regeneration via Actin Cytoskeleton Modulation

The primary mechanism of action of **SPG302** is the induction of spinogenesis, the formation of new dendritic spines, which are the primary sites of excitatory synapses in the brain.^[1] This process is fundamental to restoring neuronal connectivity and function.

Molecular Target: **SPG302** is a third-generation benzothiazole derivative that targets a regulator of the F-actin-based cytoskeleton.[1] Evidence suggests that a key molecular target is fascin, an actin-bundling protein.[2]

Signaling Pathway: **SPG302** is proposed to enhance the actin-bundling activity of fascin. This leads to the stabilization of actin filaments within dendritic filopodia, promoting their maturation into functional dendritic spines. This, in turn, facilitates the formation of new glutamatergic synapses, characterized by the increased expression and co-localization of key postsynaptic proteins.

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Data Presentation: Summary of Quantitative Preclinical and Clinical Data

Table 1: Preclinical Efficacy of SPG302 in an Animal Model of Alzheimer's Disease

Parameter	Animal Model	Treatment Group	Outcome	Reference
Cognitive Function	3xTg-AD Mice	SPG302 (3 and 30 mg/kg, i.p., 4 weeks)	Reversal of deficits in spatial memory (Morris water maze) and contextual fear conditioning.	[1]
Synaptic Density	3xTg-AD Mice	SPG302 (3 and 30 mg/kg, i.p., 4 weeks)	Restoration of hippocampal synaptic density to wild-type levels.	[1]
Dendritic Spine Morphology	3xTg-AD Mice	SPG302 (3 and 30 mg/kg, i.p., 4 weeks)	Increased density of mushroom and stubby spines.	[1]
Postsynaptic Protein Expression	3xTg-AD Mice	SPG302 (3 and 30 mg/kg, i.p., 4 weeks)	Increased expression of PSD95, drebrin, and AMPA receptors.	[1]

Table 2: Preclinical Efficacy of SPG302 in a Rat Model of Spinal Cord Injury

Parameter	Animal Model	Treatment Group	Outcome	Reference
Diaphragm Muscle Function	C2 Hemisectioned Rats	SPG302	Enhanced recovery of diaphragm muscle activity (EMG).	
Respiratory Function	C2 Hemisectioned Rats	SPG302	Ameliorated deficits in transdiaphragmatic pressure.	

Table 3: Clinical Trial Results of SPG302 in Amyotrophic Lateral Sclerosis (ALS)

Trial Phase	Number of Participants	Treatment Group	Key Findings	Reference
Phase 2a	23	SPG302 (300mg daily)	Well tolerated with no treatment-related serious adverse events.	
82% of patients exhibited a stable or improved rate of decline on the ALSFRS-R scale.				
76% slower rate of decline compared to historical controls (PRO-ACT database).				
Improvements in ALS-associated patterns on EEG recordings.				

Table 4: Clinical Trial Results of SPG302 in Alzheimer's Disease (AD)

Trial Phase	Cohort	Treatment Group	Key Findings	Reference
Phase 2a (First Cohort)	Mild to moderate AD	SPG302	Safe and well tolerated with no severe or treatment-related adverse events.	[3]
<hr/>				
Nearly 3-point increase in MMSE score within four weeks.	[3]			
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Sustained cognitive improvement over six months of open-label treatment.	[3]			
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Durable improvements in CDR-SB between four to six months of treatment.	[3]			

Experimental Protocols

Preclinical Model of Alzheimer's Disease

Animal Model: 3xTg-AD mice, which harbor three mutations associated with familial Alzheimer's disease (APP Swedish, MAPT P301L, and PSEN1 M146V).[1]

Drug Administration: **SPG302** was administered daily via intraperitoneal (i.p.) injection at doses of 3 and 30 mg/kg for 4 weeks.[1]

Behavioral Assessments:

- Morris Water Maze: To assess spatial learning and memory.[1]
- Contextual Fear Conditioning: To evaluate fear-associated learning and memory.[1]

Histological and Biochemical Analysis:

- Golgi Staining: To visualize and quantify dendritic spine density and morphology in the hippocampus.[1]
- Immunohistochemistry: To assess the co-localization of presynaptic (synaptophysin) and postsynaptic (PSD95) markers.[1]
- Western Blotting: To quantify the expression levels of key postsynaptic proteins including PSD95, drebrin, and AMPA receptor subunit GluA1 in hippocampal lysates.[1]

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Preclinical Model of Spinal Cord Injury

Animal Model: Adult male Sprague-Dawley rats.

Surgical Procedure: A C2 spinal cord hemisection (C2SH) was performed to induce unilateral paralysis of the diaphragm.

Drug Administration: **SPG302** was administered daily for 14 days following the C2SH injury.

Functional Assessment:

- Electromyography (EMG): Recording of diaphragm muscle activity during quiet breathing and under respiratory stress (hypoxia/hypercapnia).
- Transdiaphragmatic Pressure (Pdi) Measurement: To assess the functional strength of the diaphragm muscle.

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Preclinical Models of Amyotrophic Lateral Sclerosis

SPG302 has been evaluated in multiple preclinical models of ALS, including the SOD1-G93A mouse model.[4] While specific detailed protocols from publications were not identified in the provided search results, these studies, supported by the U.S. National Institutes of Health and the Department of Defense, have demonstrated improvements in motor and cognitive functions.[5][6] Assessments in these models typically involve monitoring of disease onset, progression of motor deficits (e.g., grip strength, rotarod performance), and survival.

Clinical Development

SPG302 is currently being investigated in multiple clinical trials for neurodegenerative and neuropsychiatric diseases.

Amyotrophic Lateral Sclerosis (ALS): A Phase 2a study (NCT05882695) in 23 ALS participants has been completed. The trial consisted of a 28-day double-blind placebo-controlled period, followed by a 140-day open-label extension where all participants received **SPG302**. The positive results from this study have supported the continued development of **SPG302** for ALS.

Alzheimer's Disease (AD): A Phase 2a trial (NCT06427668) is ongoing to evaluate the safety, tolerability, and clinical efficacy of **SPG302** in individuals with mild to moderate AD. The study includes a 4-week double-blind, placebo-controlled phase followed by an open-label extension.
[3]

Conclusion

SPG302 represents a promising and novel therapeutic strategy for neurodegenerative diseases, with a unique mechanism of action focused on regenerating lost synapses. The robust preclinical data demonstrating efficacy in models of Alzheimer's disease and spinal cord injury, coupled with the encouraging safety and efficacy signals from the Phase 2a clinical trial in ALS, underscore the significant potential of this first-in-class synaptic regenerative agent. By targeting a fundamental pathological process common to multiple neurodegenerative disorders, **SPG302** offers a new paradigm in the pursuit of disease-modifying therapies that can restore neurological function and improve the lives of patients. Further clinical investigation is

warranted to fully elucidate the therapeutic benefits of **SPG302** across a range of neurodegenerative conditions.

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References

- 1. Spinogenix's SPG302, the First Synaptic Regenerative Therapy to Treat ALS, Granted Orphan Drug Designation by the European Medicines Agency - Spinogenix [spinogenix.com]
- 2. neurologylive.com [neurologylive.com]
- 3. SPG302 Reverses Synaptic and Cognitive Deficits Without Altering Amyloid or Tau Pathology in a Transgenic Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spinogenix Presents Topline Phase 2a Clinical Trial Results for SPG302, a First-in-Class ALS Treatment - Spinogenix [spinogenix.com]
- 5. alsnewstoday.com [alsnewstoday.com]
- 6. Spinogenix Announces Second Grant Award from U.S. Department of Defense to Further Advance SPG302, the First Synaptic Regenerative Drug to Treat Amyotrophic Lateral Sclerosis (ALS) SPG302 Already in Phase 1 Human Clinical Trials in Australia - BioSpace [biospace.com]
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Phone: (601) 213-4426

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